N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-15-12-18(23-14-15)19(22)20-9-4-5-10-21-11-8-16-6-2-3-7-17(16)13-21/h2-3,6-7,12,14H,8-11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOJDHPXEDMOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Dihydroisoquinoline moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Alkyne linkage : Facilitates chemical reactivity and potential for click chemistry applications.
- Carboxamide group : Enhances hydrogen bonding capabilities, crucial for ligand-receptor interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Properties : Compounds containing indole and isoquinoline structures have been associated with significant anticancer effects. Studies indicate that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation .
- Antimicrobial Activity : The presence of the dihydroisoquinoline core suggests potential antimicrobial properties. Research has shown that derivatives of this structure exhibit activity against various pathogens, including fungi and bacteria .
- Neuroprotective Effects : Some studies suggest that compounds with similar structural motifs may offer neuroprotective benefits by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Indole derivatives | Induction of apoptosis in cancer cell lines |
| Antimicrobial | 3,4-dihydroisoquinoline derivatives | Inhibition of fungal growth against pathogens |
| Neuroprotective | Monoamine oxidase inhibitors | Protection against neuronal cell death |
Case Study: Antifungal Activity
A study evaluating the antifungal properties of various dihydroisoquinoline derivatives found that certain compounds exhibited significant activity against phytopathogenic fungi. For instance, compound 8 showed an EC₅₀ value of 8.88 µg/mL against multiple fungal strains, indicating strong potential for development as an antifungal agent .
Case Study: Anticancer Mechanisms
Research focusing on the anticancer effects of similar compounds revealed that they could inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis. The mechanisms involved include the modulation of p53 signaling pathways and the activation of caspases in cancer cells .
Scientific Research Applications
Antitumor Activity
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide has shown promising antitumor effects . In vitro studies indicate that this compound exhibits selective inhibition against Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in cancer cell proliferation. The IC50 value for PRMT5 inhibition is reported to be as low as 8.5 nM, indicating potent activity against this target.
Pharmacological Profile
| Activity Type | Target/Mechanism | IC50/Effect | Reference |
|---|---|---|---|
| PRMT5 Inhibition | Protein Arginine Methyltransferase 5 | 8.5 nM | |
| Antitumor Activity | MV4-11 Xenograft Model | Significant tumor reduction | |
| P-glycoprotein Interaction | Efflux Pump Modulation | Reduced efflux |
In Vivo Studies
In vivo studies using xenograft models have demonstrated that this compound significantly reduces tumor size in models of acute myeloid leukemia (AML). The studies highlight its potential as a therapeutic agent in treating hematological malignancies.
Neuropharmacological Applications
Beyond oncology, the compound's structural features suggest potential applications in treating neurodegenerative diseases. Compounds with similar structures have been investigated for their roles as positive allosteric modulators of dopamine receptors, which could be beneficial in conditions like Parkinson's disease and schizophrenia .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogues are derivatives containing the DHIQ scaffold paired with varied substituents and linkers. Below is a comparative analysis based on synthetic approaches, physicochemical properties, and biological activity:
Physicochemical Properties (Theoretical Comparison)
| Property | Target Compound | Compound 19 | Compound Step 5 | GF120918 |
|---|---|---|---|---|
| Molecular Weight | ~367 g/mol | ~405 g/mol | ~438 g/mol | ~586 g/mol |
| LogP (Predicted) | 2.8 | 3.1 | 2.5 | 4.2 |
| Hydrogen Bond Donors | 2 | 2 | 4 | 3 |
| Rotatable Bonds | 6 | 5 | 7 | 10 |
Q & A
Basic: What are the key considerations in synthesizing N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide?
Methodological Answer:
The synthesis requires multi-step organic reactions with strict control of reaction conditions. Key steps include:
- Coupling Reactions : Formation of the alkyne linkage between the dihydroisoquinoline and but-2-yn-1-yl moieties under Sonogashira or Cadiot-Chodkiewicz conditions .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction efficiency .
- Temperature Control : Maintain temperatures between 0°C and 60°C to prevent side reactions, particularly during nucleophilic substitutions .
- Purification : Column chromatography or recrystallization to isolate the final product, followed by HPLC to confirm purity (>95%) .
Advanced: How can conflicting NMR data be resolved when characterizing intermediates during synthesis?
Methodological Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) can arise from dynamic processes or impurities. Strategies include:
- 2D NMR Techniques : Use HSQC and HMBC to confirm proton-carbon correlations and resolve overlapping signals .
- Solvent Comparison : Record spectra in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-dependent conformational changes .
- Reference Standards : Compare with literature data for structurally similar intermediates (e.g., tert-butyl-protected analogs in ) .
Basic: What in vitro assays are recommended to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Use recombinant isoforms of nitric oxide synthase (iNOS, eNOS, nNOS) expressed in Baculovirus-infected Sf9 cells, with L-¹⁴C-arginine as a substrate to measure NO production .
- Dose-Response Curves : Determine IC₅₀ values using a radioactive method, ensuring triplicate measurements to assess reproducibility .
Advanced: How to address discrepancies in IC₅₀ values across different studies on similar compounds?
Methodological Answer:
Variability in IC₅₀ may stem from:
- Enzyme Source : Differences in isoform expression (e.g., human vs. murine iNOS) or post-translational modifications .
- Assay Conditions : Adjust buffer pH, cofactor concentrations (e.g., NADPH), or pre-incubation times to standardize protocols .
- Compound Purity : Re-evaluate HPLC traces for impurities (>98% purity required for kinetic studies) .
Basic: Which analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to specific protons (e.g., dihydroisoquinoline aromatic protons at δ 6.8–7.2 ppm) and carbons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
- FT-IR : Validate carbonyl (C=O) and amide (N-H) stretches at ~1650 cm⁻¹ and ~3300 cm⁻¹, respectively .
Advanced: What strategies optimize HPLC purity when isolating the final product?
Methodological Answer:
- Gradient Elution : Use a C18 column with a water/acetonitrile gradient (e.g., 40%→90% over 20 min) to resolve closely eluting impurities .
- Mobile Phase Additives : Incorporate 0.1% trifluoroacetic acid (TFA) to improve peak symmetry for basic compounds .
- Post-Column Derivatization : Apply UV-active tags (e.g., dansyl chloride) for trace impurity detection .
Advanced: How to design experiments to elucidate the mechanism of action of this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (KD, kon/koff) .
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., enzyme active sites) to resolve binding modes at ≤2.0 Å resolution .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in the target protein to identify critical binding residues .
Advanced: How to interpret conflicting results in enzyme inhibition kinetics?
Methodological Answer:
- Re-Evaluate Assumptions : Check for non-Michaelis-Menten behavior (e.g., substrate inhibition or allosteric modulation) using Lineweaver-Burk plots .
- Competitive vs. Non-Competitive Inhibition : Perform Dixon plots with varying substrate concentrations to classify inhibition type .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and reconcile kinetic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
